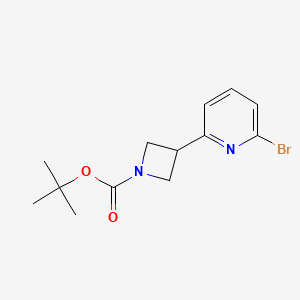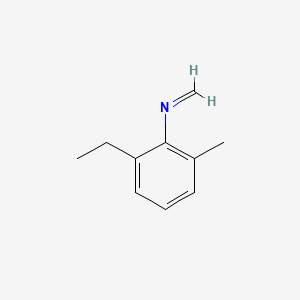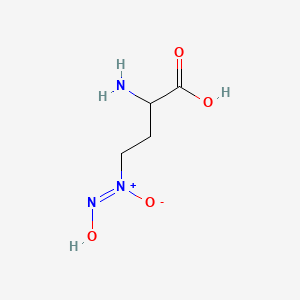
1,2,5,6,9,10-hexachlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6,9,10-Hexachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H16Cl6. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Vorbereitungsmethoden
1,2,5,6,9,10-Hexachlorodecane can be synthesized through the chlorination of 1,5,9-decatriene. The process involves bubbling chlorine gas into neat 1,5,9-decatriene at room temperature, typically in a flask wrapped in aluminum foil to exclude light . This method was first reported by Tomy and co-workers in 1997 . The reaction conditions are crucial to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
1,2,5,6,9,10-Hexachlorodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form various oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,5,6,9,10-Hexachlorodecane has several applications in scientific research:
Environmental Chemistry: It is used as an analytical standard for the quantification of polychloroalkanes in environmental samples.
Industrial Chemistry: The compound’s stability makes it useful in the production of materials that require resistance to degradation.
Biological Studies: It is used in studies investigating the effects of chlorinated hydrocarbons on biological systems.
Wirkmechanismus
The mechanism of action of 1,2,5,6,9,10-hexachlorodecane involves its interaction with biological membranes and enzymes. The compound’s chlorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,5,6,9,10-Hexachlorodecane can be compared with other polychloroalkanes such as:
1,1,1,3,9,10-Hexachlorodecane: Similar in structure but with different chlorine atom positions.
1,2,3,4,5,6,7,8,9-Nonachlorodecane: Contains one more chlorine atom than this compound.
2,3,6,7-Tetrachlorooctane: A shorter chain polychloroalkane with fewer chlorine atoms.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
189350-94-5 |
|---|---|
Molekularformel |
C10H16Cl6 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
1,2,5,6,9,10-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c11-5-7(13)1-3-9(15)10(16)4-2-8(14)6-12/h7-10H,1-6H2 |
InChI-Schlüssel |
SMINNPBPYQGOQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(CCC(CCl)Cl)Cl)Cl)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



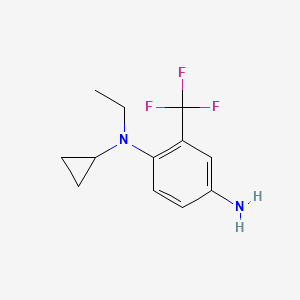

![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
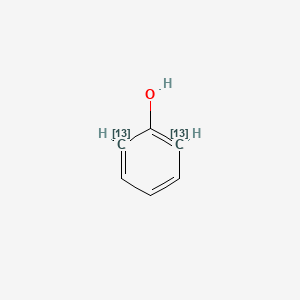

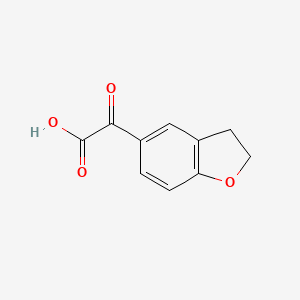

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)

